molecular formula C6H6N2O2S B8412693 4-(2-Nitro-1-propenyl)thiazole

4-(2-Nitro-1-propenyl)thiazole

Cat. No. B8412693
M. Wt: 170.19 g/mol
InChI Key: RPNGBWSJJDCOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Nitro-1-propenyl)thiazole is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Nitro-1-propenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Nitro-1-propenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Nitro-1-propenyl)thiazole

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

4-(2-nitroprop-1-enyl)-1,3-thiazole

InChI

InChI=1S/C6H6N2O2S/c1-5(8(9)10)2-6-3-11-4-7-6/h2-4H,1H3

InChI Key

RPNGBWSJJDCOQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CSC=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In isopropyl alcohol (100 ml) was dissolved 4-formylthiazole (10.9 g), followed by the addition of potassium fluoride (280 mg) and nitromethane (14.46 g). The resulting mixture was stirred at 60 to 65° C. for 2 hours. The reaction mixture was then stirred overnight at room temperature. The solvent was distilled off under reduced pressure. The residue was dissolved in benzene (50 ml), followed by the addition of acetic anhydride (12.29 g) and 4-(dimethylamino)pyridine (588 g). The resulting mixture was heated under reflux for 2 hours. The solvent was distilled off under reduced pressure. Methylene chloride was added to the residue. The resulting mixture was washed with a saturated aqueous solution of sodium bicarbonate. The organic layer was then dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (hexane : ethyl acetate=1:1), whereby the title compound (8.73 g) was obtained as vividly yellow crystals.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
14.46 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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